4-Bromo-2,6-ditert-butylpyrimidine
Overview
Description
4-Bromo-2,6-ditert-butylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of bromine and tert-butyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-ditert-butylpyrimidine typically involves the bromination of 2,6-ditert-butylpyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high yield and purity. The use of automated systems and advanced analytical techniques ensures consistency and quality in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-ditert-butylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmosphere and elevated temperatures.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-2,6-ditert-butylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-ditert-butylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are conducted to understand its molecular targets and the pathways involved in its action.
Comparison with Similar Compounds
- 4-Bromo-2,6-dimethylpyridine
- 4-Bromo-2,6-di-tert-butylanisole
Comparison: Compared to similar compounds, 4-Bromo-2,6-ditert-butylpyrimidine is unique due to the presence of both bromine and tert-butyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability, while the bromine atom offers a site for further functionalization.
Properties
IUPAC Name |
4-bromo-2,6-ditert-butylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-11(2,3)8-7-9(13)15-10(14-8)12(4,5)6/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUXGPUBINQKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259575 | |
Record name | 4-Bromo-2,6-bis(1,1-dimethylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69543-99-3 | |
Record name | 4-Bromo-2,6-bis(1,1-dimethylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69543-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-bis(1,1-dimethylethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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